molecular formula C17H20N2O3 B5709134 1-(2-furoyl)-4-(2-methoxybenzyl)piperazine

1-(2-furoyl)-4-(2-methoxybenzyl)piperazine

Cat. No. B5709134
M. Wt: 300.35 g/mol
InChI Key: NNDSLINTXVYLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(2-methoxybenzyl)piperazine, commonly known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperazine derivative that has been synthesized through a series of chemical reactions. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. FMP has been found to inhibit the activity of various enzymes and proteins that are involved in these pathways, including COX-2, NF-κB, and AKT. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which contribute to inflammation and pain. FMP has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

The advantages of using FMP in lab experiments include its potent biological activities, which make it a promising candidate for drug development. The compound has been extensively studied, and its synthesis has been optimized to improve the yield and purity of the product. However, the limitations of using FMP in lab experiments include its complex synthesis process, which requires the use of various reagents and catalysts, and its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on FMP. One potential direction is the development of FMP-based drugs for the treatment of cancer and inflammation. The compound has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for drug development. Another potential direction is the optimization of the synthesis process of FMP to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its biochemical and physiological effects.

Synthesis Methods

The synthesis of FMP involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methoxybenzylamine with furoyl chloride, which results in the formation of 1-(2-furoyl)-4-(2-methoxybenzyl)piperazine. The compound is then purified through column chromatography to obtain a pure product. The synthesis of FMP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

FMP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and pain. FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential alternative to traditional painkillers.

properties

IUPAC Name

furan-2-yl-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-6-3-2-5-14(15)13-18-8-10-19(11-9-18)17(20)16-7-4-12-22-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDSLINTXVYLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone

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